6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride
Description
6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride is a pyridazinone derivative characterized by a phenyl group at position 6 of the pyridazinone core and a pyrrolidin-2-ylmethyl substituent at position 2 (Figure 1). The hydrochloride salt enhances its aqueous solubility, a critical feature for bioavailability in pharmaceutical applications. Pharmacologically, pyridazinone derivatives are associated with diverse activities, including antimicrobial, antitubercular, and central nervous system (CNS) modulation, though specific data for this compound remain unexplored in the literature reviewed.
Properties
IUPAC Name |
6-phenyl-2-(pyrrolidin-2-ylmethyl)pyridazin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O.ClH/c19-15-9-8-14(12-5-2-1-3-6-12)17-18(15)11-13-7-4-10-16-13;/h1-3,5-6,8-9,13,16H,4,7,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWQTDQABUYHAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Hydroxy-2-phenylpyridazin-3(2H)-one Intermediate
This intermediate is commonly prepared by a one-step cyclization reaction between phenylhydrazine hydrochloride and maleic anhydride under acidic aqueous reflux conditions:
- React phenylhydrazine hydrochloride (55 mmol) with maleic anhydride (50 mmol) in water with concentrated hydrochloric acid.
- Heat at reflux for approximately 9 hours.
- Upon cooling, filter the solid, wash with ice-water.
- Dissolve the solid in saturated sodium bicarbonate, filter, then neutralize with 1 M HCl to precipitate the product.
- Collect and wash the precipitate to obtain 6-hydroxy-2-phenylpyridazin-3(2H)-one as a white solid with a yield of ~79.8% and melting point 272–273 °C.
This intermediate serves as the key scaffold for further functionalization.
Alkylation to Introduce the Pyrrolidin-2-ylmethyl Group
Two alternative methods are reported for alkylation:
- Method A: Direct reaction of 6-hydroxy-2-phenylpyridazin-3-one with 1-(2-chloroethyl)piperidine under basic conditions to afford the corresponding ether derivative.
- Method B: A two-step approach where 6-hydroxy-2-phenylpyridazin-3-one is first alkylated with dibromoalkanes to form intermediates, which are then reacted with pyrrolidine or other amines under mild basic conditions to yield the final substituted pyridazinone derivatives.
For the specific pyrrolidin-2-ylmethyl substitution, the reaction typically involves:
- Use of 2-bromo-6-vinylnaphthalene or related brominated intermediates.
- Reaction with (R)- or (S)-2-methylpyrrolidine in the presence of strong bases like n-butyllithium in tetrahydrofuran (THF) at low temperatures (0 to -20 °C).
- Subsequent coupling with 2H-pyridazin-3-one using copper(I) catalysts (e.g., copper(I) chloride) and ligands such as 8-hydroxyquinoline in polar aprotic solvents like dimethylformamide (DMF).
- The reaction is conducted under nitrogen atmosphere at elevated temperatures (100–160 °C) for 10–48 hours.
- Work-up involves organic extraction, washing with brine, drying, and concentration to isolate the product.
Formation of Hydrochloride Salt
The free base of 6-phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, resulting in a stable, pharmaceutically suitable salt form.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization | Phenylhydrazine hydrochloride, maleic anhydride, HCl, reflux (9 h) | Key intermediate formation, aqueous acidic medium |
| Alkylation | 1-(2-chloroethyl)piperidine or dibromoalkanes, base | Method A direct alkylation; Method B two-step process |
| Coupling with pyridazinone | Copper(I) chloride catalyst, 8-hydroxyquinoline ligand, potassium carbonate base, DMF solvent, 100–160 °C, 10–48 h, N2 atmosphere | Copper-catalyzed coupling for C-N bond formation |
| Salt formation | Hydrochloric acid in suitable solvent | Formation of hydrochloride salt |
- The use of platinum catalysts such as platinum(IV) oxide or 5% Pt-C in hydrogenation steps is common for preparing chiral pyrrolidine intermediates with optical purity.
- The copper-catalyzed coupling reaction is efficient and allows for good yields of the substituted pyridazinone derivatives. The choice of ligand (8-hydroxyquinoline) and base (potassium carbonate) is critical for reaction efficiency.
- The reaction solvents, particularly DMF and THF, are preferred for their ability to dissolve reagents and facilitate the coupling reactions.
- The hydrochloride salt form improves compound stability and is preferable for pharmaceutical applications.
- The multi-step synthesis allows for stereochemical control and functional group tolerance, enabling the preparation of diverse derivatives for biological evaluation.
| Step No. | Process Description | Key Reagents & Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1 | Cyclization to form 6-hydroxy-2-phenylpyridazin-3-one | Phenylhydrazine hydrochloride, maleic anhydride, HCl, reflux 9 h | 6-Hydroxy-2-phenylpyridazin-3-one | ~79.8%, mp 272–273 °C |
| 2 | Alkylation with haloalkyl amines or dibromoalkanes | 1-(2-chloroethyl)piperidine or dibromoalkanes, base | Alkylated pyridazinone intermediates | High yield, method dependent |
| 3 | Copper-catalyzed coupling with 2H-pyridazin-3-one | Cu(I)Cl, 8-hydroxyquinoline, K2CO3, DMF, 100–160 °C, 10–48 h | 6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one | Good yield, efficient coupling |
| 4 | Conversion to hydrochloride salt | HCl in solvent | 6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride | Stable salt form, pharmaceutical grade |
The preparation of 6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride involves a well-established multi-step synthetic route starting from phenylhydrazine and maleic anhydride to form the pyridazinone core, followed by selective alkylation and copper-catalyzed coupling to introduce the pyrrolidinylmethyl substituent. The final hydrochloride salt is obtained by acid treatment, ensuring compound stability for pharmaceutical use. The process employs standard organic synthesis techniques with carefully chosen catalysts, solvents, and reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
-
Reaction Setup : Aryl boronic acids (e.g., 6-(pyrrolidin-1-yl)pyridin-3-ylboronic acid) are coupled with halogenated pyridazinones using palladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) in polar solvents (DMF, THF) under inert atmospheres .
-
Conditions :
Alkylation of Pyrrolidine Derivatives
-
Pyrrolidine Introduction : The pyrrolidin-2-ylmethyl group is introduced via reductive amination or alkylation. For example, chlorinated intermediates react with pyrrolidine derivatives under basic conditions (e.g., K₂CO₃) in solvents like DMF or THF .
-
Example Reaction :
Salt Formation
Substitution and Functionalization Reactions
The pyridazinone core and pyrrolidine side chain undergo further functionalization:
Nucleophilic Aromatic Substitution
-
Electrophilic Sites : The pyridazinone’s C-3 carbonyl and electron-deficient aromatic positions react with nucleophiles (e.g., amines, thiols) .
-
Example : Reaction with substituted anilines or alkylamines under microwave irradiation (140°C) in DMF/water mixtures .
Reductive Amination
-
Side-Chain Modification : The pyrrolidine nitrogen is functionalized via reductive amination with aldehydes or ketones (e.g., using NaBH₃CN or H₂/Pd-C) .
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂, DPPF, Cs₂CO₃, 100°C, N₂ | 55 | |
| Alkylation | K₂CO₃, DMF, 80°C | 83.3 | |
| Microwave Substitution | Pd(PPh₃)₄, Na₂CO₃, 140°C, 4–24 min | 54 |
Catalytic and Mechanistic Insights
-
Palladium Catalysis : Oxidative addition of aryl halides to Pd(0) forms Pd(II) intermediates, followed by transmetalation with boronic acids and reductive elimination to form C–C bonds .
-
Ligand Effects : Bulky ligands (e.g., DPPF) enhance regioselectivity in cross-coupling reactions .
Stability and Reactivity Under Acidic Conditions
-
The hydrochloride salt stabilizes the compound in polar solvents (e.g., water, methanol). Free base forms regenerate under basic conditions (pH > 7) .
Key Challenges and Optimization
Scientific Research Applications
Histamine H3 Receptor Modulation
One of the most prominent applications of 6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride is its role as a histamine H3 receptor inverse agonist. This property makes it a candidate for treating conditions such as:
- Cognitive Disorders : By modulating histamine levels, it can potentially enhance cognitive function and memory.
- Sleep Disorders : Its inverse agonist activity may help in managing sleep-related issues by affecting wakefulness and sleep patterns .
Antimicrobial Activity
Studies have indicated that derivatives of this compound exhibit antimicrobial properties, particularly against mycobacteria. The structure allows for modifications that can enhance its efficacy against resistant strains, making it valuable in developing new antimicrobial therapies .
Anticancer Research
Research has suggested that compounds similar to 6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride may possess anticancer properties. The ability to target specific cellular pathways involved in tumor growth presents opportunities for its use in cancer treatment protocols .
Case Study 1: Histamine H3 Receptor Inverse Agonism
A study focused on the synthesis of various derivatives of 6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride demonstrated its effectiveness as a selective H3 receptor inverse agonist. The findings highlighted improvements in cognitive performance in animal models, suggesting potential therapeutic uses in treating cognitive deficits associated with neurodegenerative diseases .
Case Study 2: Antimicrobial Efficacy
In a comparative study involving several pyrazolo[1,5-a]pyrimidine derivatives, 6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride was shown to have significant activity against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) ranged from 0.2 to 1.5 µg/mL, indicating strong potential for further development into an effective treatment for tuberculosis .
Mechanism of Action
The mechanism by which 6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives exhibit structural versatility, with variations in substituents influencing physicochemical properties and biological activity. Below is a comparative analysis of 6-phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride with structurally related analogs:
Substituent Variations at Position 2
The pyrrolidin-2-ylmethyl group at position 2 distinguishes the target compound from others in this class:
- 6-(Piperidin-4-ylmethoxy)pyridazin-3(2H)-one hydrochloride : Features a piperidine ring linked via an ether group. Piperidine’s larger ring size and basic nitrogen may enhance lipophilicity and alter receptor binding compared to the pyrrolidine variant .
- 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a–3h): Halogenated analogs with substituents like benzyl or alkyl groups at position 2.
- 6-(Aminomethyl)pyridazin-3(2H)-one hydrochloride: The aminomethyl group confers higher polarity, likely improving water solubility but limiting membrane permeability compared to the pyrrolidine-containing target compound .
Substituent Variations at Position 6
- 6-Substituted phenyl-2-(3'-substituted phenyl pyridazin-6'-yl)-2,3,4,5-tetrahydropyridazin-3-ones: These analogs feature a tetrahydropyridazinone core and additional aromatic substitutions. The saturated core may reduce planarity, affecting π-π stacking interactions with biological targets.
- Unsubstituted pyridazinones: Lack of a phenyl group at position 6 reduces steric bulk and lipophilicity, often correlating with weaker target affinity but improved solubility.
Hydrochloride Salt Comparisons
The hydrochloride salt form is common among pyridazinones (e.g., tapentadol HCl, benzydamine HCl) to enhance solubility. For example:
- Memantine hydrochloride : A structurally distinct NMDA receptor antagonist, but its hydrochloride formulation achieves a solubility of ~100 mg/mL, underscoring the salt’s role in bioavailability .

- Tetracycline hydrochloride : Demonstrates pH-dependent solubility, a property likely shared by the target compound due to the basic pyrrolidine nitrogen .

Structural and Pharmacokinetic Comparison Table
Key Research Findings and Gaps
- Synthetic Flexibility : Position 2 substitutions are achievable via nucleophilic displacement, enabling diverse analog synthesis .
- Activity Correlations : Halogenation and aromatic groups enhance antimicrobial activity, while cyclic amines (pyrrolidine/piperidine) may improve CNS penetration .
- Knowledge Gaps: No direct data exist for the target compound’s synthesis, pharmacokinetics, or efficacy. Further studies should prioritize in vitro screening and salt-form optimization.
Biological Activity
6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride (CAS Number: 1229625-17-5) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C₁₅H₁₈ClN₃O
Molecular Weight: 291.78 g/mol
CAS Number: 1229625-17-5
MDL Number: MFCD16621937
Structural Characteristics
The compound features a pyridazine core substituted with a phenyl group and a pyrrolidine moiety, which are critical for its biological activity. The hydrochloride form enhances its solubility in aqueous solutions, facilitating its use in biological assays.
Antimicrobial Properties
Recent studies have indicated that compounds similar to 6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one exhibit significant antimicrobial properties. For instance, derivatives of pyrrole and pyridazine have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
| Ciprofloxacin | 2 | Staphylococcus aureus |
| Compound A | 3.12 - 12.5 | Staphylococcus aureus |
| Compound B | 10 | Escherichia coli |
Note: MIC = Minimum Inhibitory Concentration
The exact mechanism of action for 6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride remains under investigation. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or inhibit specific enzymes critical for bacterial survival, similar to other pyridazine derivatives.
Case Studies
-
Antibacterial Activity Study
A study conducted on a series of pyrrole derivatives demonstrated that compounds with similar structures to 6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 µg/mL . -
In Vivo Efficacy
In an animal model, compounds structurally related to this hydrochloride were evaluated for their efficacy against infections caused by resistant bacterial strains. The results indicated a significant reduction in bacterial load in treated subjects compared to controls .
Toxicology and Safety Profile
While the compound is classified as an irritant, detailed toxicological studies are necessary to fully understand its safety profile in clinical applications. Preliminary data suggest that the compound does not exhibit significant acute toxicity at therapeutic doses; however, long-term effects remain to be elucidated.
Q & A
Q. Why do computational predictions of bioactivity sometimes conflict with experimental IC₅₀ values?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


